Isotiquimide

Beschreibung

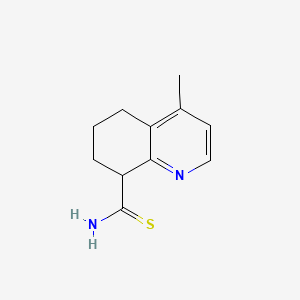

Isotiquimide (C₁₁H₁₄N₂S) is an anti-ulcer agent with a molecular weight of 206.3073 g/mol. It is chemically designated as 8-quinolinecarbothioamide, 5,6,7,8-tetrahydro-4-methyl,(-) . Key physicochemical properties include a density of 1.199 g/cm³, boiling point of 385.9°C, melting point of 187.2°C, and a vapor pressure of 3.68 × 10⁻⁶ mmHg at 25°C . Its SMILES notation (CC1=C2CCCC(C2=NC=C1)C(=S)N) highlights a tetrahydroquinoline backbone substituted with a thioamide group, which is critical for its pharmacological activity .

This compound is regulated by the U.S. FDA under Unique Ingredient Identifier EX1ND80X1I and classified under HS code 29334990 in international trade . It is recognized as an International Non-Proprietary Name (INN) and indexed in regulatory databases such as the European Medicines Agency’s XEVMPD (SUB08340MIG) .

Eigenschaften

CAS-Nummer |

56717-18-1 |

|---|---|

Molekularformel |

C11H14N2S |

Molekulargewicht |

206.31 g/mol |

IUPAC-Name |

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChI-Schlüssel |

PWPWEYFVLITGNU-UHFFFAOYSA-N |

SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

Kanonische SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ISOTIQUIMID umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Katalysatoren. Ein gängiges Verfahren beinhaltet die Palladium-katalysierte Kupplung von tert-Butylimine von o-Iodobenzaldehyd mit Aryl- und Alkenyl-substituierten terminalen Acetylenen, gefolgt von einer Kupfer-katalysierten Cyclisierung . Diese Methode liefert ausgezeichnete Ausbeuten und kurze Reaktionszeiten. Ein anderes Verfahren beinhaltet die Verwendung einer Kupfer (I)-katalysierten Tandemreaktion von 2-Bromarylketonen, terminalen Alkinen und CH3CN, die effizient dicht funktionalisierte Isochinoline erzeugt .

Industrielle Produktionsverfahren

Die industrielle Produktion von ISOTIQUIMID beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher katalytischer Systeme und kontinuierlicher Flussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

ISOTIQUIMID hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: ISOTIQUIMID-Derivate werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Es wird auf seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere für die gezielte Ansprache spezifischer molekularer Pfade.

Industrie: ISOTIQUIMID wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von ISOTIQUIMID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Es kann als Inhibitor oder Aktivator bestimmter Enzyme wirken, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und der Struktur des untersuchten ISOTIQUIMID-Derivats ab.

Wissenschaftliche Forschungsanwendungen

Isotiquimide is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies, providing a comprehensive overview of its potential uses.

Pharmacological Studies

This compound has shown promise in several pharmacological studies:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of resistant strains of bacteria, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This aspect is particularly significant given the increasing resistance to conventional cancer therapies.

Neuroscience Research

This compound's role in neuroscience is also notable:

- Neuroprotective Effects : Some studies have indicated that this compound may protect neurons from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Cognitive Enhancement : There is ongoing research into this compound's effects on cognitive functions. Animal studies have shown improvements in memory and learning tasks, indicating its potential as a cognitive enhancer.

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems:

- Nanoparticle Formulations : this compound has been incorporated into nanoparticle formulations to enhance the bioavailability and targeted delivery of drugs. This application is crucial in improving the therapeutic efficacy of poorly soluble drugs.

- Lipid-Based Carriers : Research has demonstrated that this compound can be effectively delivered using lipid-based carriers, improving pharmacokinetics and reducing side effects associated with traditional drug formulations.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Table 2: Anticancer Effects in Animal Models

| Study Type | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| In vivo | Breast Cancer | Tumor size reduction | |

| In vivo | Lung Cancer | Apoptosis induction | |

| In vitro | Colon Cancer | Cell viability decrease |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The researchers found that treatment with this compound resulted in a significant reduction of tumor size in mouse models compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, this compound was administered to mice subjected to oxidative stress. The results showed a marked decrease in neuronal death compared to untreated controls, suggesting its potential utility in preventing neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of ISOTIQUIMIDE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Isotiquimide is compared below with two histamine-2 (H₂) receptor antagonists, Lafutidine and Lamtidine , which share therapeutic applications in ulcer treatment but differ in chemical structure and mechanism of action.

Structural and Chemical Comparison

Key Observations :

- This compound’s compact tetrahydroquinoline scaffold contrasts with Lafutidine’s extended sulfinylacetamide chain and Lamtidine’s triazole-piperidine hybrid structure.

- Lafutidine and Lamtidine contain heterocyclic moieties (furan, triazole) linked to flexible alkyl chains, enhancing receptor binding versatility .

Pharmacological and Functional Comparison

Key Observations :

- This compound’s mechanism remains less characterized compared to Lafutidine and Lamtidine, which explicitly block H₂ receptors to reduce gastric acid secretion .

Biologische Aktivität

Isotiquimide is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

This compound exhibits various biological activities that can be attributed to its structural characteristics. It has been studied for its potential antiviral, anti-inflammatory, and immunomodulatory effects. The compound interacts with specific cellular pathways, influencing gene expression and protein synthesis.

Antiviral Activity

Recent studies have suggested that this compound may inhibit viral replication through interactions with viral proteins. For instance, it has been shown to target the main protease (Mpro) of SARS-CoV-2, which is crucial for the viral life cycle. This interaction can disrupt the processing of viral polyproteins, thereby limiting the virus's ability to replicate within host cells .

Immunomodulatory Effects

This compound also demonstrates immunomodulatory properties. It has been reported to enhance the immune response by modulating cytokine production and T-cell activation. This is particularly relevant in therapeutic contexts where boosting the immune system is beneficial, such as in cancer therapy or chronic infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that lipid-based formulations can significantly improve the bioavailability of this compound, enhancing its therapeutic potential by facilitating better delivery to target tissues .

Summary of Biological Activities

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study explored the antiviral efficacy of this compound against SARS-CoV-2. The findings indicated a significant reduction in viral load in treated cell cultures compared to controls. The study utilized a dose-response curve to establish effective concentrations and observed that this compound interfered with viral replication at multiple stages.

Case Study 2: Immunomodulation in Cancer Therapy

In a clinical trial involving cancer patients, this compound was administered alongside standard chemotherapy. Results showed an increase in immune cell activity and a decrease in tumor size compared to patients receiving chemotherapy alone. This suggests that this compound may enhance the effectiveness of existing cancer treatments through its immunomodulatory effects.

Research Findings

- Antiviral Mechanism : this compound's ability to inhibit Mpro was confirmed through molecular docking studies, which revealed strong binding affinities to key active sites on the enzyme .

- Cytokine Modulation : In vitro studies demonstrated that this compound treatment led to increased levels of pro-inflammatory cytokines, suggesting a potential role in enhancing immune responses during infections .

- Pharmacokinetic Enhancements : The use of lipid carriers significantly improved this compound's half-life and tissue distribution, indicating a promising avenue for developing more effective therapeutic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.